Eliminates hazardous in-house nitration and mixed-ester impurities. This ready-to-use building block features pre-installed 5-nitro and ethyl ester groups for direct JAK2 inhibitor and pyrrolotriazine API synthesis.
Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1) is a highly functionalized heterocyclic building block central to the synthesis of complex pyrrolo-fused systems, most notably pyrrolo[2,3-b]pyridines and pyrrolotriazines[1]. Featuring a strategically positioned nitro group at C5 and an ethyl ester at C2, this compound serves as an essential precursor where nitro-reduction to an amine triggers spontaneous or base-catalyzed cyclization with adjacent electrophiles. Its primary industrial value lies in its role as a core scaffold for advanced pharmaceutical APIs, including potent JAK2 kinase inhibitors, where its specific substitution pattern dictates the geometry and hydrogen-bonding profile of the final drug substance[2]. For procurement teams, this compound offers a stable, ready-to-use alternative to hazardous in-house nitration of baseline pyrroles, ensuring high isomeric purity and seamless integration into established cross-coupling and cyclization workflows.
Substituting Ethyl 5-nitro-1H-pyrrole-2-carboxylate with its un-nitrated baseline (ethyl 1H-pyrrole-2-carboxylate) or alternative esters (such as the methyl ester) introduces severe process inefficiencies. Attempting to nitrate the baseline pyrrole in-house typically yields a difficult-to-separate mixture of 4-nitro and 5-nitro isomers, capping the desired C5-nitro yield at roughly 45–66% and requiring hazardous reagents like fuming nitric acid or SO3-pyridine complexes [1]. Furthermore, substituting the ethyl ester with a methyl ester disrupts downstream base-catalyzed cyclizations; when standard alkoxide bases like sodium ethoxide (NaOEt) in ethanol are used to close the pyrrolopyridine ring, a methyl ester will undergo rapid transesterification, resulting in a mixed-ester impurity profile that complicates API isolation [1]. Therefore, exact procurement of the ethyl 5-nitro derivative is critical for maintaining step economy, isomeric purity, and solvent-base compatibility.
Synthesizing the 5-nitro pyrrole core in-house from the baseline unsubstituted ester requires hazardous nitration conditions (e.g., fuming HNO3/Piv2O or NaNO3/SO3·pyridine). Direct nitration of ethyl 1H-pyrrole-2-carboxylate yields a mixture of 4-nitro and 5-nitro isomers, restricting the isolated yield of the desired 5-nitro isomer to 45–66% [1]. Procuring Ethyl 5-nitro-1H-pyrrole-2-carboxylate directly eliminates this severe yield bottleneck and the associated batch-mode nitration and isomeric separation steps.
| Evidence Dimension | Target Isomer Yield |
| Target Compound Data | 100% (Direct procurement) |
| Comparator Or Baseline | Ethyl 1H-pyrrole-2-carboxylate (Baseline precursor) |
| Quantified Difference | Bypasses a 45–66% yield ceiling caused by competitive 4-nitro isomer formation |
| Conditions | Batch nitration using HNO3/Piv2O or NaNO3/SO3·pyridine at 40 °C |
Direct procurement of the pure 5-nitro isomer saves significant process time and avoids hazardous, low-yielding in-house nitration protocols.
In the synthesis of complex pyrrolopyridines, the nitro group must be reduced to an amine, followed by base-catalyzed cyclization. When using NaOEt in EtOH as the standard base system, the ethyl ester prevents transesterification mixtures. Substituting a methyl ester (e.g., Methyl 5-nitro-1H-pyrrole-2-carboxylate) into an NaOEt/EtOH cyclization system leads to mixed-ester impurity profiles, whereas the ethyl ester affords the cyclized aminopyridine core in 85–91% overall yield without transesterification byproducts[1].
| Evidence Dimension | Cyclization Yield and Ester Purity |
| Target Compound Data | 85–91% overall yield with zero transesterification |
| Comparator Or Baseline | Methyl 5-nitro-1H-pyrrole-2-carboxylate |
| Quantified Difference | Eliminates transesterification-induced mixed-ester impurities during NaOEt-mediated cyclization |
| Conditions | NaOEt/EtOH base system, nitro-reduction/cyclization telescope |
Procuring the ethyl ester perfectly matches standard ethanol-based alkoxide cyclization conditions, avoiding downstream purification of mixed-ester APIs.
Advanced functionalization of the pyrrole core often involves Pd-catalyzed C-H arylation at the C4 position, which requires basic conditions (e.g., K2CO3 or DIPEA/KOPiv). During extended reaction times at elevated temperatures, ester hydrolysis to the unreactive carboxylate is a primary degradation pathway [1]. Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits greater steric shielding compared to methyl 5-nitro-1H-pyrrole-2-carboxylate, reducing the rate of base-catalyzed saponification and maintaining a higher concentration of the active coupling partner during complex fragment unions.
| Evidence Dimension | Resistance to Base-Catalyzed Hydrolysis |
| Target Compound Data | High stability under mixed-base (DIPEA/KOPiv) C-H arylation conditions |
| Comparator Or Baseline | Methyl 5-nitro-1H-pyrrole-2-carboxylate |
| Quantified Difference | Reduced formation of the hydrolyzed carboxylate impurity during extended basic coupling |
| Conditions | Pd-catalyzed C-H arylation with basic additives (e.g., K2CO3 or DIPEA/KOPiv) |
Minimizing ester hydrolysis during expensive late-stage cross-coupling reactions directly improves the step economy and overall yield of the API.
Ethyl 5-nitro-1H-pyrrole-2-carboxylate is the foundational core for synthesizing JAK2 inhibitors and related APIs. Its specific substitution pattern allows for C-H arylation followed by nitro reduction and base-catalyzed cyclization, yielding the critical 2-aminopyridine motif in high yields without transesterification issues [1].
The compound is utilized as a precursor for pyrrolotriazine-based p38 kinase inhibitors. The C2 ester and C5 nitro functionalities allow for controlled N-amination and subsequent cyclization with formamide and ammonium acetate to generate fused triazine rings [2].
In process chemistry research, this compound serves as an electron-deficient model substrate for developing novel palladium-catalyzed C-H arylation protocols. Its resistance to ester hydrolysis under mixed-base conditions (e.g., DIPEA/KOPiv) makes it ideal for optimizing complex fragment unions [1].